Cas no 64658-04-4 (2-Bromo-4-methylquinoline)

2-Bromo-4-methylquinoline is a brominated quinoline derivative with a methyl substituent at the 4-position, serving as a versatile intermediate in organic synthesis. Its key advantages include high reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, due to the bromo group's electrophilic nature. The methyl group enhances solubility and influences regioselectivity in further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where it acts as a precursor for bioactive molecules. Its stability under standard conditions and well-characterized reactivity profile make it a reliable building block for heterocyclic chemistry applications.
2-Bromo-4-methylquinoline structure
2-Bromo-4-methylquinoline structure
Product Name:2-Bromo-4-methylquinoline
CAS No:64658-04-4
MF:C10H8BrN
MW:222.081221580505
MDL:MFCD08705663
CID:58217
PubChem ID:268970
Update Time:2025-06-13

2-Bromo-4-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-methylquinoline
    • 2-Brom-4-methyl-chinolin
    • 2-bromo-4-methyl-quinoline
    • Quinoline,2-bromo-4-methyl
    • NSC109469
    • 4-methylquinoline bromide
    • Quinoline,2-bromo-4-methyl-
    • Quinoline, 2-bromo-4-methyl-
    • AMPD00153
    • AM85862
    • RP05225
    • AK143362
    • ST24040128
    • Y9715
    • 658B044
    • DTXSID60296462
    • J-508315
    • EN300-339729
    • SB71587
    • 64658-04-4
    • SCHEMBL362901
    • MFCD08705663
    • A867847
    • CS-0153142
    • FT-0705543
    • AKOS022176178
    • SY110134
    • DS-7646
    • NSC-109469
    • DB-081616
    • MDL: MFCD08705663
    • Inchi: 1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
    • InChI Key: KZACHCSEYVSCEE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 220.98400
  • Monoisotopic Mass: 220.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: 313.7°C at 760 mmHg
  • Flash Point: No data available
  • Refractive Index: 1.654
  • PSA: 12.89000
  • LogP: 3.30570
  • Vapor Pressure: No data available

2-Bromo-4-methylquinoline Security Information

2-Bromo-4-methylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-4-methylquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:64658-04-4)2-Bromo-4-methylquinoline
Order Number:A867847
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:08
Price ($):224.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-methylquinoline

Introduction to 2-Bromo-4-methylquinoline (CAS No: 64658-04-4)

2-Bromo-4-methylquinoline, with the chemical formula C10H8BrN, is a heterocyclic aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and methyl substituents on the quinoline ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 64658-04-4 uniquely identifies this compound and distinguishes it from other isomers and analogs. Its molecular structure consists of a benzene-like ring system fused with a pyridine ring, with bromine attached at the 2-position and a methyl group at the 4-position. This specific arrangement imparts unique electronic and steric properties that make it useful in various chemical transformations.

In recent years, 2-Bromo-4-methylquinoline has been extensively studied for its potential applications in drug discovery. Quinoline derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent, in particular, makes this compound a versatile building block for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing biaryl structures, which are common motifs in many pharmaceuticals.

One of the most compelling aspects of 2-Bromo-4-methylquinoline is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, quinoline-based inhibitors can modulate these pathways effectively. For instance, recent studies have demonstrated that derivatives of 2-Bromo-4-methylquinoline can inhibit tyrosine kinases, leading to promising results in preclinical trials for the treatment of leukemia and other hematological malignancies.

The long-tail keyword "2-Bromo-4-methylquinoline applications in medicinal chemistry" highlights its broad utility beyond kinase inhibition. Researchers have also explored its potential as a scaffold for developing antiviral agents. The quinoline core is structurally similar to certain natural products that exhibit antiviral activity, such as chloroquine and quinine. By modifying the substituents on the quinoline ring, scientists can fine-tune the pharmacological properties of these compounds to target specific viral enzymes or receptors.

Another area where 2-Bromo-4-methylquinoline has shown promise is in the development of antimicrobial agents. Antibiotic resistance is a growing global health concern, and novel compounds are needed to combat resistant bacterial strains. Quinoline derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as against certain fungal pathogens. The bromine atom in 2-Bromo-4-methylquinoline facilitates further derivatization, allowing researchers to create compounds with enhanced antimicrobial properties while minimizing toxicity to host cells.

The synthesis of 2-Bromo-4-methylquinoline typically involves bromination and methylation reactions on a quinoline precursor. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups into the quinoline framework.

In conclusion, 2-Bromo-4-methylquinoline (CAS No: 64658-04-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization and application in drug discovery. From kinase inhibitors to antiviral and antimicrobial agents, the versatility of this compound underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications, 2-Bromo-4-methylquinoline is poised to remain a cornerstone in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:64658-04-4)2-Bromo-4-methylquinoline
A867847
Purity:99%
Quantity:5g
Price ($):224.0
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